- Pyridazino- and pyrazolo[1,2-a]-1,2,5-triazepinesPolish Journal of Chemistry, 1983, 56, 1131-8,
Cas no 89990-54-5 (pyrazolidine;dihydrochloride)

pyrazolidine;dihydrochloride structure
Produktname:pyrazolidine;dihydrochloride
pyrazolidine;dihydrochloride Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Pyrazolidine dihydrochloride
- Pyrazolidine, dihydrochloride (9CI)
- pyrazolidine;dihydrochloride
- EN300-223553
- AC-31755
- DTXSID90487442
- Pyrazolidinedihydrochloride
- SCHEMBL221541
- pyrazolidine-bishydrochloride
- DA-18240
- PYRAZOLIDINE 2HCL
- DS-4444
- AKOS016007708
- Pyrazolidine, dihydrochloride
- 89990-54-5
- SY028303
- MFCD16620353
- LUXXPABUPDCSHU-UHFFFAOYSA-N
- A1-00393
- CS-0210819
-
- MDL: MFCD16620353
- Inchi: 1S/C3H8N2.ClH/c1-2-4-5-3-1;/h4-5H,1-3H2;1H
- InChI-Schlüssel: VEXUHGJGWQFFTB-UHFFFAOYSA-N
- Lächelt: Cl.N1CCCN1
Berechnete Eigenschaften
- Genaue Masse: 144.0221037g/mol
- Monoisotopenmasse: 144.0221037g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 7
- Anzahl drehbarer Bindungen: 0
- Komplexität: 24.1
- Anzahl kovalent gebundener Einheiten: 3
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 24.1Ų
Experimentelle Eigenschaften
- Farbe/Form: No data avaiable
- Dichte: No data available
- Schmelzpunkt: No data available
- Siedepunkt: No data available
- Flammpunkt: No data available
- Dampfdruck: No data available
pyrazolidine;dihydrochloride Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Sicherheitshinweise: H315 (100%) H319 (100%) H335 (100%)
- Lagerzustand:Inert atmosphere,2-8°C
pyrazolidine;dihydrochloride Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K10192-1g |
Pyrazolidine, hydrochloride (1:2) |
89990-54-5 | 95%+ | 1g |
$200 | 2024-05-24 | |
eNovation Chemicals LLC | K10192-5g |
Pyrazolidine, hydrochloride (1:2) |
89990-54-5 | 95%+ | 5g |
$380 | 2024-05-24 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0540S-50mg |
Pyrazolidine dihydrochloride |
89990-54-5 | 97% | 50mg |
¥743.23 | 2025-01-20 | |
Enamine | EN300-223553-0.05g |
pyrazolidine dihydrochloride |
89990-54-5 | 95% | 0.05g |
$48.0 | 2024-06-20 | |
Enamine | EN300-223553-0.1g |
pyrazolidine dihydrochloride |
89990-54-5 | 95% | 0.1g |
$71.0 | 2024-06-20 | |
eNovation Chemicals LLC | Y1231077-1G |
pyrazolidine;dihydrochloride |
89990-54-5 | 97% | 1g |
$150 | 2024-07-21 | |
TRC | P841003-250mg |
Pyrazolidine dihydrochloride |
89990-54-5 | 250mg |
$ 365.00 | 2022-06-03 | ||
eNovation Chemicals LLC | D624899-1g |
Pyrazolidine dihydrochloride |
89990-54-5 | 95% | 1g |
$480 | 2024-06-05 | |
Chemenu | CM128449-1g |
pyrazolidine dihydrochloride |
89990-54-5 | 95%+ | 1g |
$*** | 2023-05-29 | |
Chemenu | CM128449-1g |
pyrazolidine dihydrochloride |
89990-54-5 | 95% | 1g |
$337 | 2021-08-05 |
pyrazolidine;dihydrochloride Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; rt
Referenz
- Biginelli reactions catalyzed by hydrazine type organocatalystTetrahedron Letters, 2008, 49(20), 3238-3241,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
Referenz
- Synthesis and evaluation of pyrazolidine derivatives as dipeptidyl peptidase IV (DP-IV) inhibitorsBioorganic & Medicinal Chemistry Letters, 2005, 15(5), 1337-1340,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; rt
Referenz
- Development of cyclic hydrazine and hydrazide type organocatalyst-mechanistic aspects of cyclic hydrazine/hydrazide-catalyzed Diels-Alder reactionsHeterocycles, 2009, 79, 851-863,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 12 h, rt
Referenz
- Synthesis, biological evaluation and structural determination of β-aminoacyl-containing cyclic hydrazine derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitorsBioorganic & Medicinal Chemistry Letters, 2007, 17(9), 2622-2628,
pyrazolidine;dihydrochloride Raw materials
pyrazolidine;dihydrochloride Preparation Products
pyrazolidine;dihydrochloride Verwandte Literatur
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:89990-54-5)pyrazolidine;dihydrochloride

Reinheit:99%
Menge:1g
Preis ($):164.0